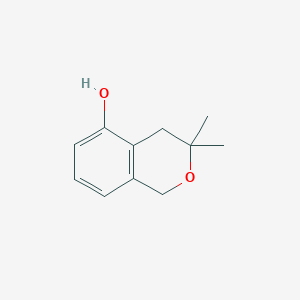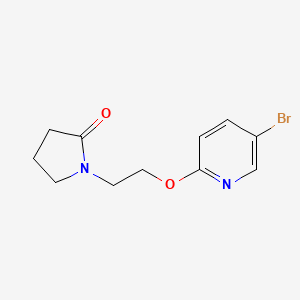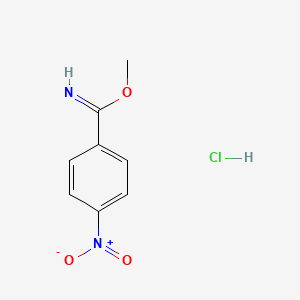![molecular formula C14H12BrClO2 B8437401 [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol](/img/structure/B8437401.png)
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol is an organic compound that features both bromine and chlorine substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 3-chlorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-chlorobenzyl bromide is added to a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The bromine and chlorine substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzaldehyde or 5-bromo-2-(3-chloro-benzyloxy)-benzoic acid.
Reduction: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzyl alcohol or 5-bromo-2-(3-chloro-benzyloxy)-benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can influence its binding affinity and specificity towards enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-Bromo-2-(3-chloro-benzyloxy)-benzaldehyde]
- [5-Bromo-2-(3-chloro-benzyloxy)-benzoic acid]
- [5-Bromo-2-(3-chloro-benzyloxy)-benzylamine]
Uniqueness
The unique combination of bromine and chlorine substituents on the benzene ring, along with the hydroxyl group, makes [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol distinct. This combination can result in unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H12BrClO2 |
|---|---|
Molekulargewicht |
327.60 g/mol |
IUPAC-Name |
[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H12BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2 |
InChI-Schlüssel |
YWLFHFIFPRCGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(methylsulfonyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8437321.png)
![2-Bromo-1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8437324.png)





![2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate](/img/structure/B8437362.png)


![2-Bromospiro[5.5]undecan-1-one](/img/structure/B8437372.png)



